2-(2-Azidoacetamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azidoacetamido)acetic acid is a synthetic compound with the molecular formula C4H6N4O3 and a molecular weight of 158.12 g/mol . It is known for its applications in various fields such as material science, biotechnology, and drug discovery. This compound is characterized by the presence of an azido group, which imparts unique chemical properties.
Mechanism of Action
Target of Action
N3-Gly-Gly-OH, also known as 2-(2-Azidoacetamido)acetic acid, is a click chemistry reagent . Click chemistry is a powerful tool for creating covalent bonds between small functional groups, and it has been widely used in various research fields due to its high yield, high specificity, and simplicity .
Mode of Action
The compound’s mode of action is primarily based on its ability to form covalent bonds with various molecules, including nucleic acids, lipids, and proteins . This allows it to interact with a wide range of targets and induce various changes at the molecular level.
Biochemical Pathways
Given its role as a click chemistry reagent, it can be inferred that it may influence a variety of biochemical processes by facilitating the formation of covalent bonds between different molecules .
Pharmacokinetics
It is known that glycosylation, a process that n3-gly-gly-oh could potentially be involved in, can modulate the pharmacokinetics and pharmacodynamics of therapeutic glycoproteins . This suggests that N3-Gly-Gly-OH could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules .
Result of Action
The molecular and cellular effects of N3-Gly-Gly-OH’s action would largely depend on the specific molecules it interacts with. As a click chemistry reagent, it could potentially influence a wide range of cellular processes by facilitating the formation of covalent bonds between different molecules .
Action Environment
The action, efficacy, and stability of N3-Gly-Gly-OH can be influenced by various environmental factors. For instance, the efficiency of click chemistry reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Therefore, the action of N3-Gly-Gly-OH could potentially be modulated by the specific conditions in its environment.
Biochemical Analysis
Biochemical Properties
“N3-Gly-Gly-OH” contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . This property allows “N3-Gly-Gly-OH” to interact with a variety of enzymes, proteins, and other biomolecules, facilitating the formation of complex structures.
Molecular Mechanism
“N3-Gly-Gly-OH” exerts its effects at the molecular level primarily through its involvement in click chemistry reactions. It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole ring, a process that can be used to create a wide variety of complex molecular structures .
Preparation Methods
The synthesis of 2-(2-Azidoacetamido)acetic acid involves several steps. One common method includes the reaction of glycine with azidoacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the azidoacetamido group. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-(2-Azidoacetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction of the azido group can yield amines, which can further react to form various derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Azidoacetamido)acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(2-Azidoacetamido)acetic acid can be compared with other azido compounds such as:
N-azidoacetyl-glycine: Similar in structure but with different reactivity and applications.
Azidoacetamide derivatives: These compounds share the azido group but differ in their functional groups and overall properties.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields, particularly in click chemistry and metabolic labeling.
Properties
IUPAC Name |
2-[(2-azidoacetyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3/c5-8-7-1-3(9)6-2-4(10)11/h1-2H2,(H,6,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPPSTNVFPJXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.